molecular formula C14H15BrN2O2 B3013141 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide CAS No. 1396794-52-7

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Cat. No.: B3013141
CAS No.: 1396794-52-7
M. Wt: 323.19
InChI Key: XNBHOCIFLWAEML-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a hydroxy group, and a pyrrole ring attached to a benzamide structure

Mechanism of Action

Mode of Action

It’s known that the compound undergoes a free radical reaction . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include derivatives with altered functional groups, such as carbonyl compounds from oxidation, amines from substitution, and hydrocarbons from reduction.

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-hydroxyethyl)benzamide: Lacks the pyrrole ring, resulting in different biological activity.

    N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Lacks the bromine atom, affecting its reactivity and binding properties.

    2-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Substitutes bromine with chlorine, leading to variations in chemical reactivity and biological effects.

Uniqueness

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is unique due to the presence of both the bromine atom and the pyrrole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-17-8-4-7-12(17)13(18)9-16-14(19)10-5-2-3-6-11(10)15/h2-8,13,18H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBHOCIFLWAEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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